Cas no 2138063-32-6 (3-(2-methyl-1H-imidazol-1-yl)-4-(trifluoromethyl)cyclohexan-1-ol)

3-(2-Methyl-1H-imidazol-1-yl)-4-(trifluoromethyl)cyclohexan-1-ol is a structurally complex cyclohexanol derivative featuring both a 2-methylimidazole substituent and a trifluoromethyl group. The presence of the imidazole moiety suggests potential biological activity, particularly in pharmaceutical or agrochemical applications, while the trifluoromethyl group enhances metabolic stability and lipophilicity. The cyclohexanol backbone provides a rigid framework, which may influence stereochemical properties and binding interactions. This compound’s unique combination of functional groups makes it a valuable intermediate for medicinal chemistry research, offering opportunities for further derivatization. Its synthetic versatility and potential for selective modifications underscore its utility in drug discovery and development.
3-(2-methyl-1H-imidazol-1-yl)-4-(trifluoromethyl)cyclohexan-1-ol structure
2138063-32-6 structure
Product name:3-(2-methyl-1H-imidazol-1-yl)-4-(trifluoromethyl)cyclohexan-1-ol
CAS No:2138063-32-6
MF:C11H15F3N2O
Molecular Weight:248.244813203812
CID:5995557
PubChem ID:165490783

3-(2-methyl-1H-imidazol-1-yl)-4-(trifluoromethyl)cyclohexan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-(2-methyl-1H-imidazol-1-yl)-4-(trifluoromethyl)cyclohexan-1-ol
    • 2138063-32-6
    • EN300-1160861
    • インチ: 1S/C11H15F3N2O/c1-7-15-4-5-16(7)10-6-8(17)2-3-9(10)11(12,13)14/h4-5,8-10,17H,2-3,6H2,1H3
    • InChIKey: ZBGSQTZBZYTCDO-UHFFFAOYSA-N
    • SMILES: FC(C1CCC(CC1N1C=CN=C1C)O)(F)F

計算された属性

  • 精确分子量: 248.11364759g/mol
  • 同位素质量: 248.11364759g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 272
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 38Ų

3-(2-methyl-1H-imidazol-1-yl)-4-(trifluoromethyl)cyclohexan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1160861-0.05g
3-(2-methyl-1H-imidazol-1-yl)-4-(trifluoromethyl)cyclohexan-1-ol
2138063-32-6
0.05g
$1056.0 2023-06-08
Enamine
EN300-1160861-10.0g
3-(2-methyl-1H-imidazol-1-yl)-4-(trifluoromethyl)cyclohexan-1-ol
2138063-32-6
10g
$5405.0 2023-06-08
Enamine
EN300-1160861-5.0g
3-(2-methyl-1H-imidazol-1-yl)-4-(trifluoromethyl)cyclohexan-1-ol
2138063-32-6
5g
$3645.0 2023-06-08
Enamine
EN300-1160861-0.25g
3-(2-methyl-1H-imidazol-1-yl)-4-(trifluoromethyl)cyclohexan-1-ol
2138063-32-6
0.25g
$1156.0 2023-06-08
Enamine
EN300-1160861-1.0g
3-(2-methyl-1H-imidazol-1-yl)-4-(trifluoromethyl)cyclohexan-1-ol
2138063-32-6
1g
$1256.0 2023-06-08
Enamine
EN300-1160861-0.5g
3-(2-methyl-1H-imidazol-1-yl)-4-(trifluoromethyl)cyclohexan-1-ol
2138063-32-6
0.5g
$1207.0 2023-06-08
Enamine
EN300-1160861-0.1g
3-(2-methyl-1H-imidazol-1-yl)-4-(trifluoromethyl)cyclohexan-1-ol
2138063-32-6
0.1g
$1106.0 2023-06-08
Enamine
EN300-1160861-2.5g
3-(2-methyl-1H-imidazol-1-yl)-4-(trifluoromethyl)cyclohexan-1-ol
2138063-32-6
2.5g
$2464.0 2023-06-08

3-(2-methyl-1H-imidazol-1-yl)-4-(trifluoromethyl)cyclohexan-1-ol 関連文献

3-(2-methyl-1H-imidazol-1-yl)-4-(trifluoromethyl)cyclohexan-1-olに関する追加情報

3-(2-Methyl-1H-Imidazol-1-yl)-4-(Trifluoromethyl)cyclohexan-1-ol: A Comprehensive Overview

3-(2-Methyl-1H-imidazol-1-yl)-4-(trifluoromethyl)cyclohexan-1-ol, also known by its CAS number 2138063-32-6, is a complex organic compound with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a cyclohexanol backbone with an imidazole ring and a trifluoromethyl group. The presence of these functional groups imparts distinctive chemical and physical properties, making it a subject of interest for researchers and industry professionals alike.

The molecular structure of 3-(2-methyl-1H-imidazol-1-yl)-4-(trifluoromethyl)cyclohexan-1-ol is notable for its cyclohexane ring, which serves as the central framework. The imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, is attached at the 3-position of the cyclohexane ring. This imidazole moiety is further substituted with a methyl group at the 2-position, enhancing its stability and reactivity. Additionally, the trifluoromethyl group at the 4-position introduces electron-withdrawing effects, which can influence the compound's electronic properties and reactivity.

Recent studies have highlighted the potential of this compound in drug discovery and development. The imidazole ring is known for its ability to form hydrogen bonds, making it a valuable component in medicinal chemistry for designing bioactive molecules. The trifluoromethyl group, on the other hand, contributes to lipophilicity and metabolic stability, which are critical factors in drug design. Researchers have explored the use of this compound as a building block for creating novel pharmacophores with improved bioavailability and efficacy.

In terms of synthesis, 3-(2-methyl-1H-imidazol-1-yl)-4-(trifluoromethyl)cyclohexan-1-ol can be prepared through various routes, including nucleophilic substitution and cyclization reactions. One common approach involves the reaction of an appropriate aldehyde with an imine precursor to form the imidazole ring. The trifluoromethyl group can be introduced via electrophilic substitution or through fluorination reactions. Optimization of these synthetic pathways has led to higher yields and improved purity, making this compound more accessible for research and industrial applications.

The compound's unique combination of functional groups also makes it a promising candidate for materials science applications. For instance, its hydroxyl group can participate in hydrogen bonding networks, potentially leading to novel materials with tailored mechanical or thermal properties. Furthermore, the trifluoromethyl group's electron-withdrawing nature could be exploited in designing advanced polymers or coatings with enhanced chemical resistance.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the imidazole ring exhibits significant aromaticity, contributing to its stability and reactivity in various chemical environments. Additionally, molecular dynamics simulations have shed light on its conformational flexibility, which is crucial for understanding its interactions with biological systems or other molecules.

In conclusion, 3-(2-methyl-1H-imidazol-1-yli)-4-(trifluoromethyl)cyclohexan-i ol, CAS number 2138063–32–6, stands out as a versatile organic compound with diverse applications across multiple disciplines. Its unique structure offers opportunities for innovation in drug discovery, materials science, and synthetic chemistry. As research continues to uncover its full potential, this compound is poised to play an increasingly important role in advancing modern chemical science.

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